molecular formula C16H29NaO7S B1593187 Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt CAS No. 2373-38-8

Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt

Cat. No. B1593187
CAS RN: 2373-38-8
M. Wt: 388.5 g/mol
InChI Key: BTJYKXPSPBJJDQ-UHFFFAOYSA-M
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Description

Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (also known by other names such as Succinic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt or Succinic acid, sulfo-, bis(1,3-dimethylbutyl) ester, S-sodium salt ) is a chemical compound with the molecular formula C<sub>18</sub>H<sub>32</sub>O<sub>8</sub>SNa. It belongs to the class of sulfoesters and contains both carboxylic acid and sulfonic acid functional groups. The compound is typically found as a white crystalline powder.



Synthesis Analysis

The synthesis of this compound involves the esterification of butanedioic acid (succinic acid) with 1,3-dimethylbutanol in the presence of a suitable catalyst. The subsequent sulfonation of the ester product yields the final compound. Detailed synthetic pathways and reaction conditions can be found in relevant literature.



Molecular Structure Analysis

The molecular structure of Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt consists of two ester groups attached to the central succinic acid moiety. The sodium ion (Na<sup>+</sup>) balances the charge due to the sulfonic acid group. The compound’s three-dimensional arrangement influences its physical and chemical properties.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, the ester bonds can undergo hydrolysis, yielding the corresponding succinic acid and alcohol.

  • Sulfonation : The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

  • Salt Formation : The sodium ion forms a stable salt with the sulfonic acid group.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 100°C .

  • Solubility : It is soluble in water due to the presence of the sulfonic acid group.

  • Density : The density varies based on the specific form (solid or solution).

  • Stability : It is stable under normal storage conditions.


Scientific Research Applications

Synthesis and Chemical Properties

  • The derivative of [60]fullerene using Diels–Alder reaction with bis(methylene)butanedioates, including a t-butyl ester, was hydrolyzed to a dicarboxylic acid derivative, useful for further conversion into its anhydride and half-esters (Ishida et al., 2000).
  • A novel nanosized N-sulfonated Brönsted acidic catalyst was developed, useful for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation (Goli-Jolodar et al., 2016).

Catalytic Applications

  • Novel SO3H-functionalized polyoxometalate-based ionic liquids were synthesized as efficient catalysts for esterification reactions (Keshavarz et al., 2019).
  • Sodium 1,4-butanediol bisulfosuccinate diester was synthesized, indicating potential application in surfactant synthesis (Ming-qing, 2010).

Polymer and Material Science

  • Poly(1,4-butylene isophthalate)s containing sodium sulfonate groups were synthesized, showing changes in solubility and thermal properties depending on the concentration of sulfonate groups (Pilati et al., 1993).
  • The synthesis of sodium 1,4-butanediol bisulfosuccinate diester was catalyzed with phosphotungstic acid, showing its potential use in the creation of novel surfactants with low critical micelle concentrations (Ming-qing, 2010).

Pharmaceutical Applications

  • A new nano-sized N-sulfonic acid was prepared and used as a catalyst for the synthesis of biologically active compounds with pharmaceutical properties (Goli-Jolodar et al., 2018).
  • Poly(L-lactic acid) nanoparticles with a controllable release profile and cytocompatibility for drug delivery were prepared using a novel surfactant derived from butanedioic acid (Li et al., 2014).

Safety And Hazards


  • Toxicity : While specific toxicity data may vary, handling precautions are necessary due to the presence of sulfonic acid and sodium salt.

  • Irritant : The compound may be a skin and eye irritant.

  • Environmental Impact : Proper disposal and handling are essential to prevent environmental contamination.


Future Directions

Research on the compound’s applications, including its use as a plasticizer, should continue. Further investigations into its biodegradability, potential health effects, and eco-friendly alternatives are warranted.


Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed references, consult relevant scientific literature12345.


properties

IUPAC Name

sodium;1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O7S.Na/c1-10(2)7-12(5)22-15(17)9-14(24(19,20)21)16(18)23-13(6)8-11(3)4;/h10-14H,7-9H2,1-6H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJYKXPSPBJJDQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027465
Record name Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
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URL https://comptox.epa.gov/dashboard/DTXSID7027465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanedioic acid, 2-sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt

CAS RN

2373-38-8
Record name Sodium 1,4-bis(1,3-dimethylbutyl) sulfonatosuccinate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM BIS(1,3-DIMETHYLBUTYL) SULFOSUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA05A04D8O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Oltmanns, O Licht, A Bitsch, ML Bohlen… - … Science: Processes & …, 2018 - pubs.rsc.org
The European Food Safety Authority (EFSA) is responsible for risk assessment of all aspects of food safety, including the establishment of procedures aimed at the identification of …
Number of citations: 10 pubs.rsc.org
JF Stults - 2018 - search.proquest.com
Hydraulic fracturing and horizontal drilling for oil and gas in low-permeability formations has created a boom for the United States energy sector. This rapid increase in oil and gas …
Number of citations: 2 search.proquest.com
A Bitsch, ML Bohlen, S Escher, O Licht… - EFSA Supporting …, 2016 - Wiley Online Library
The objective of this study was to develop and test a procedure for the identification of chemicals registered under the REACH Regulation that are of potential health concern and are …
Number of citations: 12 efsa.onlinelibrary.wiley.com
JF Stults - 2018 - researchgate.net
Are Hydraulic Fracturing Fluids Getting Riskier? - an Integrated Approach to Risk Analysis and Data Analytics Using the Fracfocu Page 1 University of Colorado, Boulder CU Scholar …
Number of citations: 1 www.researchgate.net

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